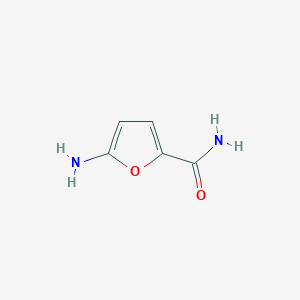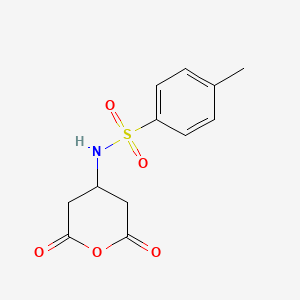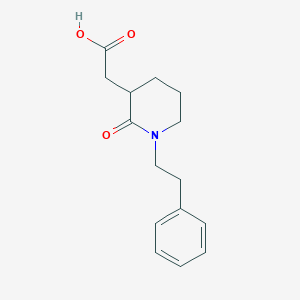
3-Piperidineacetic acid, 2-oxo-1-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidineacetic acid, 2-oxo-1-(2-phenylethyl)- is a chemical compound with the molecular formula C14H18N2O3 It is a derivative of piperidine and is characterized by the presence of a phenylethyl group and an oxo group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidineacetic acid, 2-oxo-1-(2-phenylethyl)- typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the phenylethyl and oxo groups. One common method involves the use of piperidine-2-carboxylic acid as a starting material, which is then reacted with phenylethyl bromide in the presence of a base such as sodium hydroxide. The resulting intermediate is further oxidized using an oxidizing agent like potassium permanganate to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Piperidineacetic acid, 2-oxo-1-(2-phenylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Piperidineacetic acid, 2-oxo-1-(2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Piperidineacetic acid, 2-oxo-1-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Piperidineacetic acid, 2-oxo-1-(4-pyridinylmethyl)-
- 3-Piperidineacetic acid, 2-oxo-1-(3-pyridinylmethyl)-
- 3-Piperidineacetic acid, 2-oxo-1-(2-pyridinylmethyl)-
Uniqueness
3-Piperidineacetic acid, 2-oxo-1-(2-phenylethyl)- is unique due to the presence of the phenylethyl group, which imparts specific chemical and biological properties
Properties
CAS No. |
828259-31-0 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-[2-oxo-1-(2-phenylethyl)piperidin-3-yl]acetic acid |
InChI |
InChI=1S/C15H19NO3/c17-14(18)11-13-7-4-9-16(15(13)19)10-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18) |
InChI Key |
UVJQVYRRPUTFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)CCC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 4-[(prop-2-yn-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14204383.png)
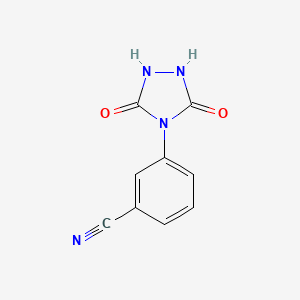
![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)
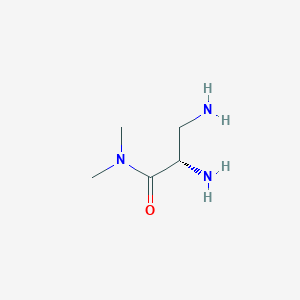
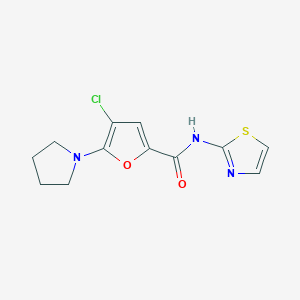
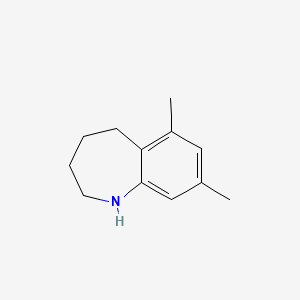
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)
![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
